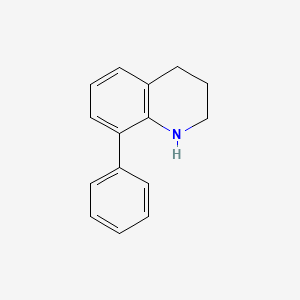
8-Phenyl-1,2,3,4-tetrahydroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Phenyl-1,2,3,4-tetrahydroquinoline is an organic compound belonging to the class of tetrahydroquinolines These compounds are semi-hydrogenated derivatives of quinoline and are known for their diverse chemical properties and biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Phenyl-1,2,3,4-tetrahydroquinoline can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, where 6-bromo-1,2,3,4-tetrahydroquinoline is reacted with phenylboronic acid in the presence of a palladium catalyst . Another method includes the tandem synthesis involving Claisen-Schmidt condensation followed by reductive intramolecular cyclization .
Industrial Production Methods: Industrial production of this compound typically involves large-scale catalytic hydrogenation of quinoline derivatives. The process requires precise control of reaction conditions, including temperature, pressure, and catalyst concentration, to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 8-Phenyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: The compound can be further reduced to form fully hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used.
Substitution: Reagents such as alkyl halides, aryl halides, and nucleophiles like amines and thiols are commonly employed.
Major Products: The major products formed from these reactions include various substituted quinolines and tetrahydroquinolines, which have significant applications in medicinal chemistry .
Applications De Recherche Scientifique
8-Phenyl-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is utilized in the production of dyes, antioxidants, and corrosion inhibitors.
Mécanisme D'action
The mechanism of action of 8-Phenyl-1,2,3,4-tetrahydroquinoline involves its interaction with various molecular targets and pathways. It can act as an inhibitor of specific enzymes, modulate receptor activities, and interfere with cellular signaling pathways. The exact mechanism depends on the specific application and the biological system involved .
Comparaison Avec Des Composés Similaires
1,2,3,4-Tetrahydroquinoline: A closely related compound with similar chemical properties but without the phenyl group at the 8th position.
8-Methoxy-1,2,3,4-tetrahydroquinoline: Another derivative with a methoxy group instead of a phenyl group.
6,8-Diaryl-1,2,3,4-tetrahydroquinoline: A compound with aryl groups at both the 6th and 8th positions.
Uniqueness: The presence of the phenyl group at the 8th position in 8-Phenyl-1,2,3,4-tetrahydroquinoline enhances its reactivity and potential for diverse applications. This structural feature distinguishes it from other tetrahydroquinoline derivatives and contributes to its unique chemical and biological properties .
Propriétés
Numéro CAS |
60640-18-8 |
|---|---|
Formule moléculaire |
C15H15N |
Poids moléculaire |
209.29 g/mol |
Nom IUPAC |
8-phenyl-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C15H15N/c1-2-6-12(7-3-1)14-10-4-8-13-9-5-11-16-15(13)14/h1-4,6-8,10,16H,5,9,11H2 |
Clé InChI |
PYQFOHJZRJICKP-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C(=CC=C2)C3=CC=CC=C3)NC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















